molecular formula C17H15N3O2S B11372800 N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-2-phenoxyacetamide

N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-2-phenoxyacetamide

Cat. No.: B11372800
M. Wt: 325.4 g/mol
InChI Key: IXFJNVRFCQODAB-UHFFFAOYSA-N
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Description

N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-2-phenoxyacetamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-2-phenoxyacetamide typically involves the reaction of 4-methylbenzenamine with thiocarbonyl compounds under specific conditions. One common method involves the cyclization of 4-methylbenzenamine with thiocarbonyl diimidazole in the presence of a base, followed by the reaction with phenoxyacetyl chloride to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of microreactor systems allows for precise control over reaction conditions, leading to higher selectivity and conversion rates .

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Mechanism of Action

The mechanism of action of N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-2-phenoxyacetamide involves its interaction with molecular targets such as DNA and enzymes. The thiadiazole ring can disrupt DNA replication, inhibiting the proliferation of cancer cells. Additionally, the compound can inhibit the activity of certain enzymes involved in microbial growth, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a thiadiazole ring with phenoxyacetamide, which imparts distinct chemical and biological properties. Its ability to disrupt DNA replication and inhibit enzyme activity makes it a valuable compound in medicinal and biological research.

Properties

Molecular Formula

C17H15N3O2S

Molecular Weight

325.4 g/mol

IUPAC Name

N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-2-phenoxyacetamide

InChI

InChI=1S/C17H15N3O2S/c1-12-7-9-13(10-8-12)16-19-17(23-20-16)18-15(21)11-22-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,18,19,20,21)

InChI Key

IXFJNVRFCQODAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)COC3=CC=CC=C3

Origin of Product

United States

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